molecular formula C10H10BrNO B1501413 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1086386-20-0

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1501413
CAS RN: 1086386-20-0
M. Wt: 240.1 g/mol
InChI Key: XVBPEXCFWANWIM-UHFFFAOYSA-N
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Description

“7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one” is a chemical compound with the molecular formula C10H10BrNO . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Electronic Structure Analysis

A study by Schöneboom et al. (2003) focused on the electronic structure of 1-azacyclohexa-2,3,5-triene derivatives, including 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one. The research revealed significant insights into the reactivity of these compounds, particularly with nucleophiles. This understanding is essential for applications in fields like organic synthesis and material science (Schöneboom, Groetsch, Christl, & Engels, 2003).

Stereochemical Studies

Mphahlele et al. (2001) conducted studies on dihydroquinolin-4(1H)-ones, closely related to this compound, focusing on their stereochemistry. Such studies are critical for understanding the molecular configuration of these compounds, impacting their utilization in pharmaceutical research and development (Mphahlele, Hlatshwayo, Ndlovu, & Fernandes, 2001).

Synthesis Applications

In the context of organic synthesis, the paper by Kefayati et al. (2012) discusses the use of a catalytic system for synthesizing dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This research indicates the potential of using this compound in facilitating complex chemical reactions, essential in drug discovery and material sciences (Kefayati, Asghari, & Khanjanian, 2012).

Photoreactivity and Photochromism

Voloshin et al. (2008) explored the photochromic properties of certain hydroxyquinolines, which could include derivatives of this compound. Such properties are crucial for applications in photochemistry and the development of photoresponsive materials (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).

Structural Characterization and Tautomerism

The structural properties and tautomerism of bromoquinolinones, related to this compound, were examined by Mphahlele et al. (2002). Understanding these aspects is fundamental for applications in chemical modeling and drug design (Mphahlele, Fernandes, El‐Nahas, Ottosson, Ndlovu, Sithole, Dladla, & Waal, 2002).

Safety and Hazards

Safety and hazard information for “7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one” can be found in databases like PubChem and on safety data sheets .

properties

IUPAC Name

7-bromo-1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPEXCFWANWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675443
Record name 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086386-20-0
Record name 7-Bromo-3,4-dihydro-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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